1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Trifluoromethylthiolation: Addition of a trifluoromethylthio group to the brominated phenyl ring.
Chlorination: Introduction of a chlorine atom to the propanone moiety.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative groups like bromine and trifluoromethylthio enhances its reactivity and binding affinity to specific sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one include:
2-Bromo-5-(trifluoromethyl)pyridine: Shares the bromine and trifluoromethyl groups but differs in the core structure.
5-Bromo-2-(trifluoromethyl)phenol: Contains similar functional groups but with a hydroxyl group instead of a propanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7BrClF3OS |
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Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-[2-bromo-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)7-4-6(2-3-8(7)11)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
RFYIUCLIOCNAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)Br)Cl |
Origin of Product |
United States |
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